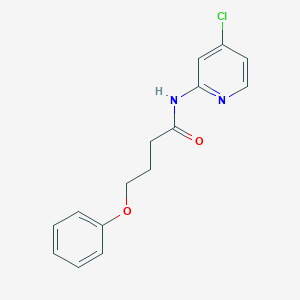
4-(4-methoxyphenoxy)-N-quinolin-8-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenoxy)-N-quinolin-8-ylbutanamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is also known as QNB and has been synthesized using various methods.
Wirkmechanismus
QNB has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. QNB has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
QNB has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines. QNB has been shown to cross the blood-brain barrier and has potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
QNB has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its potential use in the treatment of neurological disorders. However, QNB has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
For QNB research include further studies on its potential applications in drug development, particularly as an anti-cancer agent. Research should also focus on the safety and efficacy of QNB in vivo and its potential use in the treatment of neurological disorders. Additionally, studies should be conducted to determine the optimal dosage and administration of QNB for therapeutic use.
Synthesemethoden
QNB can be synthesized using various methods, including the reaction of 4-(4-methoxyphenoxy)butanoic acid and 8-aminoquinoline in the presence of a coupling agent. Another method involves the reaction of 4-(4-methoxyphenoxy)butanoyl chloride with 8-aminoquinoline in the presence of a base.
Wissenschaftliche Forschungsanwendungen
QNB has been studied for its potential applications in drug development, particularly as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. QNB has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)-N-quinolin-8-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-16-9-11-17(12-10-16)25-14-4-8-19(23)22-18-7-2-5-15-6-3-13-21-20(15)18/h2-3,5-7,9-13H,4,8,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKWTXYVFHUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)
![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyridazine-5-carbonitrile](/img/structure/B7628892.png)
![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)
![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)
![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)
![5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)


![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)
![2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B7628965.png)